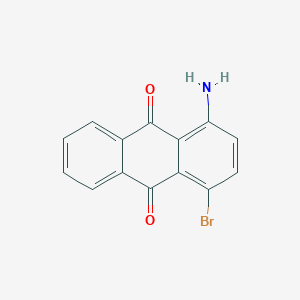

1-Amino-4-bromo anthraquinone

Beschreibung

The exact mass of the compound 1-Amino-4-bromoanthraquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Amino-4-bromo anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-4-bromo anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-4-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRIPGYHSRFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347880 | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-62-9 | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid structure

An In-Depth Technical Guide to 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic Acid (Bromamine Acid)

Introduction

1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid, commonly known in the industry as Bromamine Acid, is a pivotal organic intermediate.[1][2][3] Its molecular framework is built upon an anthraquinone core, a tricyclic aromatic ketone, which is strategically functionalized with an amino group, a bromine atom, and a sulphonic acid group. This specific arrangement of substituents imparts a unique combination of reactivity and physical properties, making it an indispensable precursor in the synthesis of a wide array of functional molecules.

Historically, Bromamine Acid's claim to fame is its role as a cornerstone in the manufacture of anthraquinone dyes.[2][3] It is a key building block for producing a variety of acid and reactive dyes, particularly for brilliant blue, violet, and green shades, valued for their good light-fastness and stability. Beyond the realm of colorants, its utility has expanded into more specialized fields. Researchers in medicinal chemistry and materials science utilize Bromamine Acid as a versatile scaffold for creating complex molecules with tailored biological activities or material properties.[4][5][6] Its application extends to the synthesis of potent P2Y receptor antagonists and inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), highlighting its relevance in modern drug development.[4][] Furthermore, it serves as an intermediate in the agrochemical and plastics industries.[6]

This guide provides a comprehensive technical overview of Bromamine Acid, detailing its structure, synthesis, chemical behavior, and applications, intended for researchers, chemists, and professionals in the chemical and pharmaceutical industries.

Physicochemical Properties and Structural Elucidation

The compound's formal IUPAC name is 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.[8][9] Its identity and properties are well-defined and summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 116-81-4 | [9][10][11] |

| Molecular Formula | C₁₄H₈BrNO₅S | [2][9][10] |

| Molecular Weight | 382.19 g/mol | [2][9][10] |

| Appearance | Red needle-like crystals (pure form) | [2] |

| Melting Point | ~280-286 °C | [2] |

| Solubility | Soluble in water | |

| InChI Key | QZZSAWGVHXXMID-UHFFFAOYSA-N | [8][11] |

Molecular Structure

The structure of Bromamine Acid is characterized by the anthraquinone skeleton. The key functional groups are positioned on one of the terminal aromatic rings:

-

An amino group (-NH₂) at position 1.

-

A sulphonic acid group (-SO₃H) at position 2.

-

A bromo group (-Br) at position 4.

The electron-withdrawing nature of the quinone carbonyls and the sulphonic acid group significantly influences the reactivity of the molecule. Specifically, they facilitate the lability of the bromine atom at the C4 position, making it susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility.

Caption: Structure of Bromamine Acid with key positions numbered.

Synthesis and Purification

The industrial preparation of Bromamine Acid is a well-established multi-step process that starts from anthraquinone or 1-aminoanthraquinone.[1][2][3] The key transformations involve sulfonation and bromination.

Principle of Synthesis

The most common synthetic route involves the direct sulfonation and subsequent bromination of 1-aminoanthraquinone.[2][3]

-

Sulfonation: 1-aminoanthraquinone is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce the sulfonic acid group at the 2-position, yielding 1-aminoanthraquinone-2-sulfonic acid.[2][3]

-

Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated. Elemental bromine is added under controlled temperature conditions to install the bromine atom at the 4-position, ortho to the amino group.[1][12]

This sequence is crucial. The directing effects of the amino group guide the incoming electrophiles to the ortho and para positions. The sulfonation occurs at the less sterically hindered position 2, and subsequent bromination occurs at the activated position 4.

Caption: General workflow for the synthesis of Bromamine Acid.

Experimental Protocol: Synthesis

The following protocol is a representative example based on established industrial methods.[1][12]

CAUTION: This synthesis involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Sulfonation of 1-Aminoanthraquinone

-

To a suitable reactor, charge 1-aminoanthraquinone.

-

Slowly add 20% fuming sulfuric acid while maintaining the temperature below a specified limit to control the exotherm. The choice of temperature is critical to prevent side reactions and ensure regioselectivity.

-

Once the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or HPLC).

-

The reaction mixture is then carefully quenched by adding it to water/ice, causing the product, 1-aminoanthraquinone-2-sulfonic acid, to precipitate.

-

The solid is isolated by filtration and washed to remove excess acid.

-

-

Step 2: Bromination

-

The isolated 1-aminoanthraquinone-2-sulfonic acid from the previous step is re-slurried in a suitable solvent, often an aqueous acidic medium.

-

The mixture is brought to a specific temperature, often slightly above room temperature (e.g., 15-20°C, though some patents suggest higher temperatures up to 82-83°C).[1][12] Temperature control is paramount to minimize the formation of over-brominated byproducts.

-

Liquid bromine is added dropwise over several hours.[12] The slow addition helps to manage the reaction's exothermicity and ensure high conversion.

-

After the addition is complete, the mixture is stirred for an incubation period (e.g., 2 hours) to drive the reaction to completion.[12]

-

-

Step 3: Isolation and Purification

-

Upon completion, the reaction mixture is diluted with water, causing the crude Bromamine Acid to precipitate.[12]

-

The precipitate is collected by filtration and washed.

-

For high-purity applications, the crude product is purified, typically by recrystallization from hot water. The product is dissolved in hot water, optionally treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool, whereupon the purified Bromamine Acid crystallizes.[1]

-

Chemical Reactivity and Key Reactions

The synthetic value of Bromamine Acid is derived almost entirely from the reactivity of the bromine atom at the C4 position.

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom is readily displaced by a wide range of nucleophiles. This reaction is the foundation for its use as a dye intermediate.[5] The reaction is facilitated by the electron-withdrawing quinone and sulfonic acid groups, which stabilize the intermediate Meisenheimer complex formed during the SₙAr mechanism.

Common nucleophiles include:

-

Aliphatic and Aromatic Amines: Reaction with various amines is the most common transformation, leading to a vast library of 4-amino-substituted anthraquinone derivatives.[5] These derivatives are often intensely colored and form the basis of many blue and green anthraquinone dyes.

-

Alkoxides and Phenoxides: Reaction with alcohols or phenols under basic conditions can yield ether linkages.

The reaction is typically carried out in a solvent like water or DMF at elevated temperatures, often in the presence of a copper catalyst (Ullmann condensation) and an acid scavenger (e.g., sodium carbonate) to neutralize the HBr formed.[4][5]

Caption: Nucleophilic substitution of the bromine atom in Bromamine Acid.

Applications in Research and Industry

Dye Intermediate

This remains the largest application of Bromamine Acid. It is a crucial intermediate for manufacturing acid anthraquinone dyes and reactive anthraquinone dyes.[2][10] Examples of dyes synthesized from Bromamine Acid include Reactive Blue 5, Acid Violet 48, and Acid Blue 40.[10] Its water solubility and the predictable reactivity of the bromine atom make it an ideal starting material.

Precursor for Biologically Active Molecules

The anthraquinone scaffold is present in several biologically active compounds, and Bromamine Acid provides a convenient entry point for synthetic diversification.[5] Through nucleophilic substitution of the bromine atom, various side chains can be introduced to modulate biological activity. Research has demonstrated its use in synthesizing:

-

Enzyme Inhibitors: Derivatives have been studied as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) and cytosolic 5'-nucleotidase II (cN-II).[4]

-

Receptor Antagonists: It is a precursor for potent P2Y receptor antagonists, which are targets for antithrombotic drugs.[4][]

Other Industrial Uses

-

Agrochemicals: Bromamine Acid serves as an intermediate in the synthesis of certain pesticides, where the anthraquinone core is modified to create active agrochemical ingredients.[6]

-

Plastics and Polymers: It can be used as an intermediate for creating specialized additives or monomers, potentially imparting color or other functional properties to polymers.[6]

Safety and Handling

Bromamine Acid is an industrial chemical that requires careful handling. The primary hazards are related to irritation and potential sensitization.[13][14][15]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11][13] |

| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11][13][14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14][15] |

Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] If dust is generated, respiratory protection may be required.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents.[16]

Analytical Methods

The purity and identity of Bromamine Acid and its reaction products are typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a common method for analysis.[12][17] A mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid can be used for separation.[17] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for structural confirmation.[5][9]

Conclusion

1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid is a molecule of significant industrial and scientific importance. While its legacy is firmly rooted in the dye industry, its role as a versatile and reactive intermediate has secured its place in modern synthetic chemistry. The strategic placement of its functional groups provides a reliable chemical handle for constructing complex molecular architectures, enabling innovations in fields ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher looking to harness its synthetic potential.

References

-

World Of Dyes. (2013, June 14). 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]

- Google Patents. (2017). CN106748913A - A kind of preparation technology of bromamine acid.

-

Oprisan, L., Slavila, N., & Sebe, I. (n.d.). BROMAMINE ACID DERIVATED DYES. UPB Scientific Bulletin, Series B. Available from: [Link]

- Google Patents. (2017). CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of....

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt. Available from: [Link]

-

ChemBK. (2024, April 9). 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]

-

ChemBK. (2024, April 9). Bromamine Acid. Available from: [Link]

-

NIST. (n.d.). 1-Amino-4-bromo-2-anthraquinone sulfonic acid. NIST Chemistry WebBook. Available from: [Link]

-

EdMerls. (2021, April 8). Synthesis and Applications of Bromamine Acid. ORGANIC CHEMISTRY IN INDUSTRY. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC. Available from: [Link]

-

PubChem. 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of Bromamine Acid: Beyond Dye Intermediates. Available from: [Link]

-

National Institutes of Health. (n.d.). Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response. Available from: [Link]

-

SIELC Technologies. (2018, February 16). 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]

Sources

- 1. CN106748913A - A kind of preparation technology of bromamine acid - Google Patents [patents.google.com]

- 2. 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid [chembk.com]

- 3. chembk.com [chembk.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 8. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 116-81-4 [sigmaaldrich.com]

- 9. 1-Amino-4-bromo-2-anthraquinone sulfonic acid [webbook.nist.gov]

- 10. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid [dyestuffintermediates.com]

- 11. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 116-81-4 [sigmaaldrich.com]

- 12. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. chemos.de [chemos.de]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. fishersci.com [fishersci.com]

- 17. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 1-Amino-4-bromo anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Amino-4-bromo anthraquinone

1-Amino-4-bromo anthraquinone and its derivatives are pivotal intermediates in the synthesis of a wide array of colorants and dyes.[1][2] This includes their application in the manufacturing of acid anthraquinone dyes and disperse dyes utilized for coloring synthetic textile fibers like polyester.[2][3] The strategic placement of the amino and bromo groups on the anthraquinone core allows for further chemical modifications, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to 1-Amino-4-bromo anthraquinone, with a focus on the underlying chemical principles, experimental protocols, and comparative analysis of different methodologies.

Primary Synthetic Pathways

The synthesis of 1-Amino-4-bromo anthraquinone can be broadly categorized into two main approaches:

-

Direct Bromination of 1-Aminoanthraquinone: This is a more direct route, but often faces challenges with selectivity.

-

Sulfonation Followed by Bromination: A multi-step approach that offers better control over the final product, primarily yielding the industrially significant 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid).

Pathway 1: Direct Bromination of 1-Aminoanthraquinone

The direct bromination of 1-aminoanthraquinone involves the electrophilic substitution of a bromine atom onto the anthraquinone nucleus. The amino group at the 1-position is an activating group and directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho position (position 2) can lead to a mixture of 2-bromo and 4-bromo isomers.

A significant advancement in this method is the use of a carboxylic acid solvent in the presence of hydrobromic acid.[1][2] This addition has been shown to surprisingly enhance the selectivity for the desired 4-bromo isomer.[4] The use of mineral acids in general can improve the yield of the 4-isomer.[4] Without such additives, the bromination of 1-aminoanthraquinones in a carboxylic acid with an equimolar amount of elemental bromine typically results in a 7:1 molar ratio of the 4-bromo to the 2-bromo isomer.[1][2]

Reaction Scheme:

Caption: Direct bromination of 1-Aminoanthraquinone.

Experimental Protocol: Selective Bromination in a Carboxylic Acid Medium [1][2]

-

Reaction Setup: A vigorously agitated mixture of a carboxylic acid solvent (e.g., a mixture of acetic acid and propionic acid), 48% hydrobromic acid, and 1-aminoanthraquinone is prepared in a reaction vessel.

-

Cooling: The mixture is cooled to a temperature between 0 and 5°C.

-

Bromine Addition: A solution of elemental bromine in acetic acid is added to the mixture over a period of approximately 1 hour, while maintaining the temperature at 0 to 5°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Upon completion of the reaction, water is added to the mixture to precipitate the product.

-

Purification: The precipitated product is collected by filtration, washed with water and then with a suitable organic solvent like isopropanol, and finally dried.

Pathway 2: Sulfonation Followed by Bromination (The Bromamine Acid Route)

This is a widely used industrial method for producing anthraquinone dyes. The initial sulfonation of 1-aminoanthraquinone at the 2-position serves to protect this position and direct the subsequent bromination to the 4-position. The resulting product, 1-amino-4-bromoanthraquinone-2-sulfonic acid, is commonly known as bromamine acid.[3][5]

There are two primary methods for the initial sulfonation:

-

Solvent Method: 1-aminoanthraquinone is sulfonated with chlorosulfonic acid in an inert solvent like nitrobenzene.[6]

-

Oleum Method (One-Pot Method): This method utilizes oleum (fuming sulfuric acid) for sulfonation, and the subsequent bromination can be carried out in the same reaction vessel.[6][7]

The oleum method is often preferred for its efficiency.[6] During the sulfonation with oleum, some 1-aminoanthraquinone-2,4-disulfonic acid may be formed as a byproduct.[7][8] However, the sulfonic acid group at the 4-position is labile and is replaced by bromine during the subsequent bromination step.[7][8]

Reaction Scheme:

Caption: Synthesis of Bromamine Acid via Sulfonation and Bromination.

Experimental Protocol: One-Pot Synthesis of Bromamine Acid via the Oleum Method [7]

-

Sulfonation:

-

1-aminoanthraquinone is introduced into 100% sulfuric acid containing anhydrous sodium sulfate.

-

The mixture is heated to dissolve the starting material.

-

65% oleum is then added uniformly over several hours while maintaining an elevated temperature (e.g., 120°C).

-

The reaction is stirred for an additional period to ensure complete sulfonation.

-

-

Bromination:

-

The reaction mixture is cooled to a lower temperature (e.g., 50°C).

-

Elemental bromine is then added to the mixture.

-

The temperature is raised and maintained (e.g., 70-90°C) for several hours to complete the bromination.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled and poured into ice-water, often containing sodium chloride, to precipitate the product.

-

The precipitated 1-amino-4-bromoanthraquinone-2-sulfonic acid is collected by filtration.

-

The crude product can be further purified by dissolving it in hot water, adjusting the pH to basic with a solution like sodium hydroxide, and then re-precipitating the acid form by adding a strong acid.

-

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Direct Bromination | 1-Aminoanthraquinone | Br₂, Acetic Acid, HBr | - | 4-isomer:2-isomer ratio up to 20:1 | [1][2] |

| Sulfonation-Bromination (Oleum) | 1-Aminoanthraquinone | Oleum, Br₂ | >70% | 93-94% | [7] |

| Bromination of 1-Aminoanthraquinone-2-sulfonic acid | 1-Aminoanthraquinone-2-sulfonic acid | Br₂, NaBrO₃, H₂O | - | >99.5% (by TLC) | [9] |

Causality Behind Experimental Choices

-

Role of Hydrobromic Acid in Direct Bromination: The addition of hydrobromic acid in the direct bromination process is crucial for enhancing the regioselectivity. It is believed to protonate the amino group, thereby modulating its directing effect and favoring substitution at the less sterically hindered 4-position.

-

Temperature Control: In both pathways, precise temperature control is critical. In the direct bromination, low temperatures (0-5°C) are maintained during bromine addition to control the reaction rate and minimize side reactions. In the sulfonation-bromination route, the sulfonation is carried out at a high temperature to drive the reaction, while the subsequent bromination is performed at a lower temperature to prevent decomposition and unwanted side reactions.

-

Use of Oleum: Oleum is a powerful sulfonating agent. Its use ensures the efficient conversion of 1-aminoanthraquinone to its 2-sulfonic acid derivative. The concentration of SO₃ in the oleum is a key parameter that influences the reaction rate and the formation of byproducts.

Conclusion

The synthesis of 1-Amino-4-bromo anthraquinone can be achieved through multiple routes, with the direct bromination and the sulfonation-bromination pathways being the most prominent. The choice of method often depends on the desired final product and the required purity. For the direct synthesis of 1-Amino-4-bromo anthraquinone, the use of hydrobromic acid to control regioselectivity is a key innovation. The sulfonation-bromination route, while more complex, is a robust and widely used industrial method for the production of the valuable dye intermediate, bromamine acid. A thorough understanding of the reaction mechanisms and the influence of experimental parameters is essential for optimizing the synthesis and achieving high yields of the desired product.

References

Sources

- 1. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 2. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chembk.com [chembk.com]

- 6. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]

- 7. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid - Google Patents [patents.google.com]

Bromination of 1-aminoanthraquinone mechanism

An In-Depth Technical Guide to the Bromination of 1-Aminoanthraquinone

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the bromination of 1-aminoanthraquinone, a cornerstone reaction for the synthesis of valuable intermediates in the dye and pharmaceutical industries. We will move beyond simple procedural outlines to explore the underlying mechanistic principles, the critical parameters that govern regioselectivity, and field-proven protocols designed for reproducibility and high purity.

Strategic Importance of Brominated 1-Aminoanthraquinones

1-Aminoanthraquinone is a readily available starting material derived from anthraquinone.[1][2] Its true value is often unlocked through subsequent functionalization, with bromination being a primary route. The resulting products, such as 1-amino-4-bromoanthraquinone and 1-amino-2,4-dibromoanthraquinone, are crucial precursors. For instance, 1-amino-4-bromoanthraquinone-2-sulfonic acid, known as bromaminic acid, is a pivotal intermediate for a vast array of acid dyes and biologically active compounds, where the C4-bromo substituent is displaced by various nucleophiles.[3][4][5] The dibrominated derivative, 1-amino-2,4-dibromoanthraquinone, also serves as a key dye intermediate in the textile industry.[6]

The Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 1-aminoanthraquinone proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] Understanding the interplay of electronic effects within the molecule is paramount to controlling the reaction's outcome.

Causality of Regioselectivity:

-

Activating Group (-NH₂): The amino group at the C1 position is a powerful activating group. Its lone pair of electrons increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. This activation is directed specifically to the ortho (C2) and para (C4) positions.[8]

-

Deactivating Core (C=O groups): The two carbonyl groups of the anthraquinone structure are strongly electron-withdrawing, deactivating the entire aromatic system. However, the potent activating effect of the amino group overcomes this deactivation on its own ring (the 'A' ring).

The reaction is therefore overwhelmingly directed to the A-ring. The initial electrophilic attack by a bromonium ion (Br⁺), generated from elemental bromine, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent rapid deprotonation step restores the aromaticity of the ring, yielding the brominated product.[7]

Caption: Figure 1: Mechanism of Electrophilic Bromination at the C4 Position.

Controlling Reaction Pathways: Solvents and Additives

The choice of solvent and additives is the most critical factor in directing the bromination towards the desired product, be it the 4-mono-, 2,4-di-, or sulfonated bromo-derivative.

-

Carboxylic Acids (e.g., Acetic Acid): Glacial acetic acid serves as a polar protic solvent that can effectively dissolve the reactants.[9] Crucially, it polarizes the Br-Br bond, facilitating the generation of the Br⁺ electrophile to a controlled extent, which helps in preventing runaway polybromination that can occur in more aggressive media.[10]

-

Pyridine: While effective, the use of pyridine on an industrial scale is generally avoided due to its strong odor, cost, and environmental disposal challenges.[11]

-

Sulfuric Acid/Oleum: These are used for the synthesis of bromaminic acid. The process typically involves a one-pot reaction where 1-aminoanthraquinone is first sulfonated and then subsequently brominated.[5][12] Iodine is often added as a catalyst in these systems.[12]

-

Hydrobromic Acid (HBr): This is a key insight for achieving high regioselectivity. The addition of aqueous HBr to a carboxylic acid solvent system dramatically enhances the formation of the 4-bromo isomer over the 2-bromo isomer.[13] This shifts the typical isomer ratio from approximately 7:1 to as high as 20:1, which is a significant process advantage as it minimizes the need for difficult isomeric purifications.[11]

Validated Experimental Protocols

The following protocols are described with sufficient detail to be self-validating systems, emphasizing control over critical process parameters.

Protocol 1: Synthesis of 1-Amino-2,4-dibromoanthraquinone

This protocol targets the exhaustive bromination of the activated ring under acidic aqueous conditions.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reagent Charging: To the flask, add 1-aminoanthraquinone (1.0 eq), water, and a catalytic amount of iodine (e.g., 0.01 eq).[14]

-

Acidification: Slowly add concentrated sulfuric acid (e.g., 2.5 eq) while stirring and maintaining the temperature below 40°C. Stir for 30 minutes at 25-30°C to ensure complete salt formation.

-

Bromine Addition: Heat the mixture to 50°C. Slowly add elemental bromine (2.1 - 2.2 eq) dropwise via the dropping funnel.[14]

-

Reaction Drive: After the addition is complete, raise the temperature to 85-90°C and maintain for 6-8 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture. Filter the resulting solid precipitate.

-

Purification: Wash the filter cake thoroughly with water until the filtrate is neutral to remove residual acid. Dry the orange solid product. Expected yield is typically high.[14]

Protocol 2: Regioselective Synthesis of 1-Amino-4-bromoanthraquinone

This protocol leverages the HBr additive method for high 4-isomer selectivity.[11][13]

Caption: Figure 2: Workflow for Regioselective Monobromination.

-

Apparatus Setup: A jacketed glass reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.

-

Reagent Charging: Charge the reactor with 1-aminoanthraquinone (1.0 eq), acetic acid, and propionic acid. The use of propionic acid prevents the acetic acid from freezing at the target reaction temperature.[13]

-

Additive Introduction: Add 48% aqueous hydrobromic acid (approx. 1.0 eq).

-

Cooling: Begin vigorous agitation and cool the reactor contents to between 0°C and 5°C.

-

Bromine Addition: Slowly add a solution of elemental bromine (1.05-1.1 eq) in acetic acid over approximately 1 hour, ensuring the internal temperature does not exceed 5°C.[11][13]

-

Reaction Hold: Continue stirring the mixture at 0-5°C for an additional hour after the bromine addition is complete.

-

Quenching & Work-up: Add ice, water, and a solution of sodium metabisulfite to the reaction mixture to destroy any excess bromine.[13]

-

Isolation: Stir for 45 minutes, then isolate the product by filtration.

-

Purification: Wash the filter cake with water and dry to yield the 1-amino-4-bromoanthraquinone product with a high 4-isomer to 2-isomer ratio.

Data Summary and Product Characterization

The choice of methodology directly impacts the reaction outcome. The following table summarizes the expected results from different approaches.

| Method | Key Reagents | Typical Product(s) | Isomer Ratio (4-Br : 2-Br) | Primary Application |

| Acidic Aqueous [6][14] | H₂SO₄, H₂O, Br₂ | 1-Amino-2,4-dibromoanthraquinone | N/A (Dibromination) | Dye Intermediate |

| Carboxylic Acid [13] | Acetic Acid, Br₂ | Mixture of 4- and 2-bromo isomers | ~7 : 1 | General Synthesis |

| HBr-Modified [11][13] | Acetic/Propionic Acid, HBr, Br₂ | 1-Amino-4-bromoanthraquinone | >15 : 1 | High-Purity Synthesis |

| Oleum Method [5][12] | Oleum, Br₂, Iodine | Bromaminic Acid | N/A (Sulfonated) | Acid Dye Synthesis |

Product Characterization: The identity and purity of the brominated products are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR will show characteristic shifts for the aromatic protons, allowing for confirmation of the bromine substitution pattern.[3][15] ¹³C NMR can also be used for structural confirmation.

-

Mass Spectrometry: Provides the molecular weight of the product. The presence of bromine is easily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[16]

-

IR Spectroscopy: Will show characteristic absorptions for the N-H stretches of the amino group and the C=O stretches of the quinone.[17]

References

- Organic Syntheses Procedure, Anthraquinone, 1-methylamino-4-bromo.

- The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid.

- A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone.

- Process for the preparation of 1-amino-4-bromoanthraquinones.

- Process for the preparation of 1-amino-4-bromoanthraquinones.

- Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I.

- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.

- Process for preparation of 1-amino-2,4-dibromoanthraguinone.

- Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Semantic Scholar.

- 1-AMINO-2,4-DIBROMOANTHRAQUINONE.

- 1-Amino-4-bromoanthraquinone. PubChem.

- What is the function of glacial acetic acid in the bromin

- Why is glacial acetic acid used in bromin

- Synthesis of 1-amino-anthraquinone.

- Electrophilic Aromatic Substitution Reactions - Bromin

- Synthesis of 1-amino-anthraquinone.

- Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Applic

- Acetanilide when treated with bromine in acetic acid mainly gives. askIITians.

- 1-Aminoanthraquinone(82-45-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 12. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]

- 13. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 14. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]

- 15. 1-Aminoanthraquinone(82-45-1) 1H NMR spectrum [chemicalbook.com]

- 16. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging | MDPI [mdpi.com]

A Comprehensive Spectroscopic Guide to 1-Amino-4-bromoanthraquinone: Structural Elucidation for Research and Development

As a foundational intermediate in the synthesis of a wide array of dyes and biologically active compounds, 1-amino-4-bromoanthraquinone is a molecule of significant interest to researchers in materials science and drug development.[1] Its utility as a precursor hinges on a well-defined molecular structure, the confirmation of which is paramount for ensuring the purity, efficacy, and safety of its downstream derivatives. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this vital compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind the spectral features, offering a validated framework for structural confirmation.

Molecular Structure and Functional Anatomy

Before delving into the spectroscopic data, it is essential to understand the molecule's architecture. 1-Amino-4-bromoanthraquinone is built upon a rigid, planar anthraquinone core, which is a 9,10-dioxoanthracene structure.[2] This core is substituted with an electron-donating amino (-NH₂) group at the C1 position and an electron-withdrawing bromo (-Br) group at the C4 position. This specific substitution pattern creates a unique electronic environment that dictates the molecule's chemical reactivity and gives rise to its characteristic spectroscopic signature.

Caption: Molecular structure of 1-Amino-4-bromoanthraquinone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides direct information about the carbon-hydrogen framework of a molecule.[3] For 1-amino-4-bromoanthraquinone, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the 1-amino-4-bromoanthraquinone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of anthraquinone derivatives and to allow observation of exchangeable protons like those on the amino group.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire data using a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.[5] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of the protons. The aromatic region is particularly diagnostic.

Table 1: Predicted ¹H NMR Data for 1-Amino-4-bromoanthraquinone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H₂ | ~7.3 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, shielded. |

| H₃ | ~7.8 | Doublet (d) | 1H | Meta to -NH₂ and adjacent to the C=O group, deshielded. |

| H₅, H₈ | ~8.2-8.3 | Multiplet (m) | 2H | Protons on the unsubstituted aromatic ring, deshielded by quinone system. |

| H₆, H₇ | ~7.7-7.9 | Multiplet (m) | 2H | Protons on the unsubstituted aromatic ring, deshielded by quinone system. |

| -NH₂ | ~7.0 (broad) | Singlet (s, broad) | 2H | Exchangeable protons; chemical shift is solvent and concentration-dependent. |

Causality: The protons on the substituted ring (H₂ and H₃) are distinct from those on the unsubstituted ring (H₅-H₈). The electron-donating amino group shields the ortho proton (H₂), causing it to appear at a lower chemical shift (upfield) compared to H₃. The protons on the other ring (H₅-H₈) typically appear as two multiplets due to the influence of the adjacent carbonyl group and the overall aromatic system.[7]

The ¹³C NMR spectrum reveals the number of unique carbon environments and confirms the presence of the carbonyl groups.

Table 2: Predicted ¹³C NMR Data for 1-Amino-4-bromoanthraquinone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (C₉, C₁₀) | ~180-185 | Characteristic chemical shift for quinone carbonyl carbons.[8] |

| C-NH₂ (C₁) | ~150-155 | Aromatic carbon attached to an amino group, significantly shifted downfield. |

| C-Br (C₄) | ~115-120 | Aromatic carbon attached to bromine; shift influenced by halogen. |

| Aromatic C-H | ~125-135 | Range for protonated aromatic carbons. |

| Aromatic Quaternary C | ~110-140 | Range for non-protonated aromatic carbons (bridgehead, etc.). Weaker signals expected. |

Causality: The most downfield signals are the two carbonyl carbons (C₉, C₁₀), which are highly deshielded. The carbons directly attached to the substituents (C₁ and C₄) are also diagnostic. The remaining aromatic carbons appear in the typical range of 110-140 ppm. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically non-equivalent, resulting in 14 distinct signals.[8]

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-amino-4-bromoanthraquinone powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum of 1-amino-4-bromoanthraquinone is dominated by absorptions from the amino, carbonyl, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 1-Amino-4-bromoanthraquinone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |

| ~1670 | C=O Stretch | Quinone Carbonyl | Strong |

| ~1620 & ~1590 | C=C Aromatic Skeletal Vibration | Aromatic Ring | Medium-Strong |

| 515-690 | C-Br Stretch | Bromoalkane | Strong |

Causality: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[10] The strong absorption around 1670 cm⁻¹ is characteristic of the conjugated ketone (quinone) C=O bonds. The C-Br stretch appears in the fingerprint region (<1000 cm⁻¹) and confirms the presence of the bromine substituent.[11]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation analysis.[5]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

The molecular formula of 1-amino-4-bromoanthraquinone is C₁₄H₈BrNO₂.[12] Its monoisotopic mass is approximately 300.97 Da.

-

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion.[13] One peak will appear at m/z ≈ 301 (for the ⁷⁹Br isotope) and another of nearly equal intensity at m/z ≈ 303 (for the ⁸¹Br isotope). This M⁺/M+2 pattern is definitive proof of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: The high-energy ionization process causes the molecular ion to fragment in a predictable manner.

-

Loss of CO: A common fragmentation for quinones is the sequential loss of two carbon monoxide molecules (m/z 28). This would lead to peaks at [M-28]⁺• and [M-56]⁺•.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺ (m/z ≈ 222).

-

Loss of NH₂: Cleavage of the C-N bond would lead to a fragment at [M-NH₂]⁺ (m/z ≈ 285/287).

-

Caption: A simplified primary fragmentation pathway for 1-Amino-4-bromoanthraquinone in EI-MS.

Conclusion

The structural elucidation of 1-amino-4-bromoanthraquinone is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern. Infrared spectroscopy offers rapid verification of the essential functional groups—the primary amine and the quinone carbonyls. Finally, mass spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. Together, these self-validating methods provide the comprehensive characterization required for quality control, regulatory submission, and advanced research, ensuring that scientists and drug development professionals can proceed with confidence in using this critical chemical intermediate.

References

- BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. BenchChem.

- Al-Majedy, Y. K., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 34(3).

-

PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. National Center for Biotechnology Information. [Link]

-

Malik, E. M., Baqi, Y., & Müller, C. E. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2326–2333. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX. [Link]

-

University of Pembangunan Nasional "Veteran" Jawa Timur. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

Sources

- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]

- 2. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. azooptics.com [azooptics.com]

- 5. benchchem.com [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Deciphering 1H NMR Spectra [studyorgo.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. instanano.com [instanano.com]

- 12. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

The Solubility of 1-Amino-4-bromoanthraquinone in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Amino-4-bromo-9,10-anthraquinone (C₁₄H₈BrNO₂) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and essential safety considerations. While precise quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide offers a robust framework for its empirical determination and provides well-founded estimations based on the behavior of structurally analogous compounds.

Introduction: The Significance of Solubility for a Key Chromophore

1-Amino-4-bromoanthraquinone is a vital synthetic intermediate, primarily in the manufacturing of a wide array of disperse dyes and pigments. Its molecular architecture, featuring a planar anthraquinone core with both an electron-donating amino group and an electron-withdrawing bromine atom, imparts unique chromophoric and chemical properties. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from the synthesis of novel materials to its potential consideration in pharmaceutical research. Understanding and predicting its behavior in different solvent systems is paramount for process optimization, formulation development, and ensuring reaction homogeneity.

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a crystalline solid like 1-Amino-4-bromoanthraquinone in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

The key factors influencing the solubility of 1-Amino-4-bromoanthraquinone include:

-

Molecular Polarity: The anthraquinone skeleton is largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. However, the presence of the amino (-NH₂) and carbonyl (=O) groups introduces polarity and the capacity for hydrogen bonding. The bromine atom adds to the molecule's polarizability.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent molecules are critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at solvating polar functional groups. Alcohols, such as ethanol, can act as both hydrogen bond donors and acceptors. Nonpolar aromatic solvents like toluene can interact favorably with the anthraquinone ring system through π-π stacking.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. However, this relationship must be determined empirically for each solute-solvent system.

-

Crystalline Structure: The strength of the crystal lattice of 1-Amino-4-bromoanthraquinone must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.

Estimated Solubility Profile of 1-Amino-4-bromoanthraquinone

While precise quantitative data is scarce, an estimated solubility profile can be constructed based on the known behavior of structurally similar anthraquinone derivatives, such as 1-amino-2,4-dibromoanthraquinone and other disperse dyes.[2][3]

| Solvent | Polarity Index | Expected Solubility | Rationale for Estimation |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble to Highly Soluble | A highly polar aprotic solvent, effective at solvating the polar functional groups of the molecule. Data for the related 1-amino-2,4-dibromoanthraquinone shows solubility in the range of 1–10 mg/mL.[2] |

| Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetone | 5.1 | Slightly to Sparingly Soluble | A moderately polar solvent. The related 1-amino-2,4-dibromoanthraquinone has a reported solubility of < 1 mg/mL in acetone.[2] |

| Ethanol | 4.3 | Slightly to Sparingly Soluble | A polar protic solvent. While capable of hydrogen bonding, its overall solvating power for this large, relatively nonpolar molecule may be limited. |

| Chloroform | 4.1 | Slightly Soluble | A nonpolar solvent that can engage in weaker dipole-dipole interactions. The unsubstituted anthraquinone shows solubility in chloroform.[4] |

| Toluene | 2.4 | Sparingly Soluble | A nonpolar aromatic solvent. Favorable π-π stacking interactions with the anthraquinone core are possible, but it is a poor solvent for the polar amino group. The related 1-amino-2,4-dibromoanthraquinone is reported to be very slightly soluble (≪ 1mg/mL) in toluene.[2] |

| Hexane | 0.1 | Practically Insoluble | A nonpolar aliphatic solvent with only weak van der Waals forces, which are insufficient to overcome the crystal lattice energy and solvate the polar functional groups of the solute. |

Disclaimer: This table presents estimations and should be used as a preliminary guide. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility

For a compound with limited published data like 1-Amino-4-bromoanthraquinone, empirical determination of solubility is essential. The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical techniques.

The Shake-Flask Method: A Workflow for Equilibrium Solubility

The objective of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

Caption: Workflow for the Shake-Flask Method.

Analytical Quantification Methods

This method is straightforward and does not require sophisticated instrumentation, making it a robust choice for determining solubility.

Protocol for Gravimetric Analysis:

-

Preparation: Tare a clean, dry evaporating dish to at least four decimal places.

-

Sample Transfer: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into the tared evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the solute until a constant weight is achieved.

-

Weighing: Allow the dish to cool to room temperature in a desiccator before weighing.

-

Calculation: The solubility (in g/L) is calculated as:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Causality in Protocol: The choice of gravimetric analysis is predicated on the assumption that 1-Amino-4-bromoanthraquinone is non-volatile and thermally stable under the drying conditions. The requirement of drying to a constant weight ensures that all solvent has been removed, providing an accurate mass of the dissolved solute.

Given that 1-Amino-4-bromoanthraquinone is a colored compound, UV-Vis spectrophotometry offers a sensitive and high-throughput method for quantification.

Protocol for UV-Vis Spectrophotometry:

-

Determine λmax: Prepare a dilute stock solution of 1-Amino-4-bromoanthraquinone in the solvent of interest. Scan the solution using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations from the stock solution.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship that adheres to the Beer-Lambert Law.

-

-

Analyze the Saturated Sample:

-

Dilute the clear, saturated filtrate with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Self-Validating System: The linearity of the calibration curve serves as an internal validation of the method within the tested concentration range. A correlation coefficient (R²) close to 1.0 indicates a reliable calibration.

Safety and Handling

Working with 1-Amino-4-bromoanthraquinone and organic solvents necessitates strict adherence to safety protocols.

Hazards of 1-Amino-4-bromoanthraquinone

While specific toxicity data for 1-Amino-4-bromoanthraquinone is not extensively detailed, the safety data for the closely related 1-Amino-4-bromoanthraquinone-2-sulfonic acid indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] It is prudent to handle 1-Amino-4-bromoanthraquinone with similar precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All handling of the solid powder and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Hazards of Common Organic Solvents

The organic solvents used for solubility determination each present their own set of hazards.[6][7]

| Solvent | Primary Hazards |

| DMSO | Readily absorbed through the skin; can carry dissolved substances with it. |

| DMF | Harmful if inhaled or absorbed through the skin; potential reproductive toxin. |

| Acetone | Highly flammable; can cause eye irritation. |

| Ethanol | Flammable liquid. |

| Chloroform | Suspected carcinogen; toxic to the liver and kidneys. |

| Toluene | Flammable; can cause neurological damage with chronic exposure. |

Always consult the Safety Data Sheet (SDS) for each specific solvent before use and handle with appropriate care.

Conclusion

The solubility of 1-Amino-4-bromoanthraquinone in organic solvents is a critical parameter for its effective use in research and industry. While a comprehensive database of its quantitative solubility is not yet established, this guide provides the theoretical foundation and detailed experimental protocols necessary for its accurate determination. By understanding the interplay of molecular structure and solvent properties, and by employing robust methodologies such as the shake-flask method coupled with gravimetric or spectrophotometric analysis, researchers can confidently characterize the solubility of this important compound and optimize its application in their work.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt. Retrieved from [Link]

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

-

National Center for Biotechnology Information. (n.d.). 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

-

PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved from [Link]

-

Bracco. (2021, January 20). Safety Data Sheet. Retrieved from [Link]

-

Prima Chemicals. (2023, July 13). A Beginner's Guide to Solvent Dyes (Features & Applications). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Retrieved from [Link]

-

Purdue University. (n.d.). Solvents. Retrieved from [Link]

-

University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]

-

Emperor Chem. (2019, December 9). What are the differences between disperse dyes, solvent dyes and vat dyes?. Retrieved from [Link]

- PubMed. (2023).

-

Pylam Dyes. (n.d.). SOLVENT DYES. Retrieved from [Link]

-

SciSpace. (n.d.). Health Hazards of Organic Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anthraquinone. Retrieved from [Link]

-

Metoree. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Sciencemadness Wiki. (2023, December 27). Anthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). Anthraquinone. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Amino-2-bromo-4-p-toluidinoanthraquinone. Retrieved from [Link]

-

NIST. (n.d.). 1-Amino-4-bromo-2-anthraquinone sulfonic acid. Retrieved from [Link]

Sources

- 1. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. researchgate.net [researchgate.net]

- 7. journaljpri.com [journaljpri.com]

Harnessing the Anthraquinone Core: A Guide to the Synthesis and Application of 1-Amino-4-bromoanthraquinone Derivatives in Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract: The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in oncology.[1][2] Its rigid, planar aromatic system is uniquely suited for interacting with biological macromolecules, particularly DNA.[3] This guide focuses on a critical intermediate, 1-amino-4-bromoanthraquinone, and its derivatives, providing a comprehensive overview for researchers and drug development professionals. We will delve into the synthesis of the core structure, the strategic design of its derivatives, their mechanisms of action, and the essential protocols for their biological evaluation. This document serves as a technical resource, blending established methodologies with mechanistic insights to empower the next wave of discovery in this potent class of compounds.

The Anthraquinone Scaffold: A Foundation for Potent Bioactivity

Anthraquinones, or anthracene-9,10-diones, are a class of aromatic compounds found in both natural sources like medicinal plants and fungi, and are also produced synthetically.[1][4] Their diverse applications range from industrial dyes to pharmaceuticals.[1][4] In the realm of medicine, they are renowned for a wide spectrum of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and, most significantly, anticancer properties.[5][6]

The clinical success of anthraquinone-based anticancer drugs such as Doxorubicin, Mitoxantrone, and Epirubicin underscores the therapeutic potential of this scaffold.[1][7] However, the clinical utility of these agents is often hampered by significant side effects, particularly cardiotoxicity, and the emergence of drug resistance.[3] This has catalyzed extensive research into novel anthraquinone derivatives designed to enhance efficacy, improve selectivity, and mitigate toxicity.[1][3]

The Key Intermediate: 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromaminic Acid)

While 1-amino-4-bromoanthraquinone itself is a useful intermediate[8][9], a sulfonated variant, 1-amino-4-bromoanthraquinone-2-sulfonic acid , commonly known as Bromaminic Acid, is one of the most pivotal starting materials for creating a vast library of derivatives.[4][10] The sulfonic acid group enhances water solubility, while the bromine atom at the C4 position is an excellent leaving group, primed for nucleophilic substitution. This allows for the facile introduction of diverse (ar)alkylamino residues, which is the primary strategy for modulating the compound's biological activity.[4][10][11]

Synthesis of Bromaminic Acid

The industrial synthesis of bromaminic acid from 1-aminoanthraquinone is a well-established, one-pot process involving sulfonation followed by bromination.[4][12] The causality behind this choice is efficiency and yield. By performing the reaction in a single vessel, procedural steps are minimized, reducing cost and potential for product loss.

Workflow: One-Pot Synthesis of Bromaminic Acid

Caption: One-pot synthesis of Bromaminic Acid from 1-Aminoanthraquinone.

Protocol 1: Synthesis of Sodium 1-amino-4-bromoanthraquinone-2-sulfonate

This protocol is a representative "one-pot" or oleum method adapted from established industrial processes.[12][13][14] The initial high-temperature sulfonation primarily targets the 2-position. Subsequent bromination is then directed to the 4-position.

Materials:

-

1-aminoanthraquinone

-

Oleum (fuming sulfuric acid, 15-25% SO₃)

-

Anhydrous sodium sulfate

-

Bromine

-

Ice water

-

Sodium chloride

-

Sodium hydroxide solution (50%)

-

Activated charcoal

Procedure:

-

Sulfonation: In a suitable reaction vessel, add anhydrous sodium sulfate to 15-25% oleum. Slowly introduce 1-aminoanthraquinone while maintaining the temperature below 60°C. The weight ratio of 1-aminoanthraquinone to oleum should be approximately 1:4.[12]

-

Heat the reaction mixture to 120-140°C and maintain for 3-5 hours to complete the sulfonation.[12][13]

-

Cool the mixture to 60-80°C.

-

Bromination: Slowly add at least 0.5 molar equivalents of bromine dropwise over several hours, maintaining the temperature between 60-90°C.[13][14] The reaction progress can be monitored by techniques like HPLC until the starting sulfonic acid intermediate is consumed.[12]

-

Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of ice water containing sodium chloride to precipitate the product.[13]

-

Filter the precipitate and wash with a 20% aqueous sodium chloride solution.

-

Purification & Neutralization: Resuspend the crude product in water and adjust the pH to 8-9 with 50% sodium hydroxide solution. Heat the mixture to 95-100°C to achieve dissolution.[13][14]

-

Add activated charcoal, stir for 30 minutes at temperature, and filter while hot to remove impurities.

-

Precipitate the final sodium salt of bromaminic acid from the filtrate by adding sodium sulfate and cooling.

-

Filter the purified product, wash with a dilute sodium sulfate solution, and dry. The expected yield is typically high (85-95%) with excellent purity (>99%).[4][12]

Design and Synthesis of Bioactive Derivatives

The true value of bromaminic acid lies in its role as a versatile precursor. The C4-bromo substituent is readily displaced by various amine nucleophiles in a copper-catalyzed Ullmann-type reaction, allowing for the creation of a diverse library of derivatives.[4][11]

Rationale for Derivatization

The choice of the amine nucleophile is a critical experimental decision driven by structure-activity relationship (SAR) principles. The goal is to append side chains that can:

-

Enhance DNA Binding: Introduce groups that can form hydrogen bonds with DNA bases or the phosphate backbone.

-

Modulate Solubility: Add polar or ionizable groups to improve aqueous solubility for better bioavailability.

-

Alter Cellular Uptake: Incorporate lipophilic moieties to facilitate passage through cell membranes.

-

Introduce New Binding Interactions: Target specific pockets in enzymes like topoisomerases or kinases.[1][2]

-

Reduce Toxicity: Modify the structure to decrease the formation of cardiotoxic reactive oxygen species (ROS).[3][15]

Protocol 2: General Synthesis of 4-Alkylamino/Arylamino Derivatives

This protocol outlines a general method for the nucleophilic substitution of the bromine atom in bromaminic acid, based on procedures described in the literature.[11]

Materials:

-

Bromaminic acid sodium salt (starting material)

-

Selected primary or secondary amine (e.g., 2-aminoethanol, morpholine, propylamine)

-

Sodium hydrogen carbonate

-

Copper(II) sulfate (catalyst)

-

Iron(II) sulfate (co-catalyst)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve bromaminic acid (1 equivalent) in hot water (70-80°C).

-

Add the desired amine (1.5 equivalents) followed by sodium hydrogen carbonate (2 equivalents).

-

Add catalytic amounts of copper(II) sulfate and iron(II) sulfate. The use of a mixed copper/iron catalyst system has been shown to be highly efficient for this transformation.[11]

-

Heat the mixture to 90°C and stir for 4-6 hours. Monitor the reaction's completion via TLC by observing the disappearance of the starting material.

-

Cool the reaction to room temperature and acidify with concentrated HCl to precipitate the product.

-

Filter the crude product and wash with 20% aqueous sodium chloride.

-

For purification, the moist product can be redissolved in hot water and re-precipitated with concentrated HCl.

-

Filter the purified product and dry to yield the final derivative. Yields can range from good to excellent (65-98%) depending on the amine used.[11]

| Derivative Example | Amine Used | Yield (%) | Reference |

| 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | 2-Aminoethanol | 96 | [11] |

| 1-Amino-4-(propylamino)-anthraquinone-2-sulfonic acid | Propylamine | 98 | [11] |

| 1-Amino-4-(butylamino)-anthraquinone-2-sulfonic acid | Butylamine | 100 | [11] |

| 1-Amino-4-[(morpholin-4-yl)amino]-anthraquinone-2-sulfonic acid | Morpholine | 85 | [11] |

Anticancer Mechanisms and Biological Evaluation

Derivatives of 1-amino-4-bromoanthraquinone exert their anticancer effects through a multi-pronged approach, a common feature of this entire class of compounds.[15] The planar anthraquinone core is the primary pharmacophore responsible for DNA intercalation.[1][3]

Key Anticancer Mechanisms

Caption: Key mechanisms of anticancer action for anthraquinone derivatives.

Mechanistic Pillars:

-

DNA Intercalation: The flat, aromatic ring system inserts itself between DNA base pairs, distorting the helical structure and interfering with replication and transcription.[3]

-

Topoisomerase II Inhibition: Many anthraquinones stabilize the covalent complex formed between DNA and Topoisomerase II, an enzyme essential for resolving DNA tangles. This leads to the accumulation of double-strand breaks, a lethal event for the cell.[3][16]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling within the cell, generating superoxide radicals and other ROS.[15][17] This induces oxidative stress, damages cellular components including mitochondria, and can trigger apoptosis.[17][18]

-

Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[17][19]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)